2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one is a synthetic organic compound that combines a chromenone core with a piperazine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction. This involves reacting the chromenone derivative with 1-(2-methoxyphenyl)piperazine in the presence of a coupling agent like carbonyldiimidazole (CDI).
Final Coupling: The final step involves coupling the piperazine derivative with the chromenone core under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives, depending on the reagents used.
Scientific Research Applications
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways in the brain, leading to changes in mood and behavior.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine moiety and interacts with serotonin receptors.
Naftopidil: Used to treat benign prostatic hyperplasia, also features a piperazine ring.
Urapidil: An antihypertensive agent with a similar structural motif.
Uniqueness
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one is unique due to its specific combination of a chromenone core and a piperazine moiety, which may confer distinct pharmacological properties compared to other compounds with similar structures. Its potential for modulating multiple neurotransmitter systems makes it a promising candidate for further research in neuropharmacology.
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5,7-dimethylchromen-4-one |
InChI |
InChI=1S/C23H24N2O4/c1-15-12-16(2)22-18(26)14-21(29-20(22)13-15)23(27)25-10-8-24(9-11-25)17-6-4-5-7-19(17)28-3/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
ONANYMDXSKJOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.